Tetracyanoethane

Description

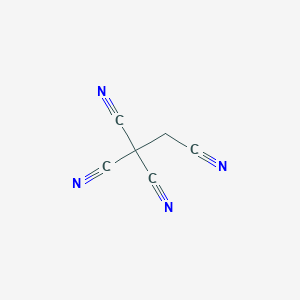

Structure

3D Structure

Properties

IUPAC Name |

ethane-1,1,1,2-tetracarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4/c7-2-1-6(3-8,4-9)5-10/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIYPPJMKCXIGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(C#N)(C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tetracyanoethylene and Its Derivatives

Industrial and Semi-Industrial Production Approaches for Tetracyanoethylene (B109619)

The synthesis of tetracyanoethylene has been a subject of interest for developing efficient and scalable production methods. Historically, a common laboratory preparation involves the bromination of malononitrile (B47326) in the presence of potassium bromide, followed by dehalogenation using copper wikipedia.orgchemicalbook.in.

More advanced approaches suitable for larger scales have been explored. One semi-industrial technology involves a multi-step process starting from carbon disulfide and sodium cyanide to obtain sodium cyanodithioformate. This intermediate is then treated with chlorine to yield tetracyano-1,4-dithiine, from which tetracyanoethylene is subsequently obtained through sequential reactions with sodium cyanide and chlorine researchgate.netctj-isuct.ru. This method utilizes readily available and inexpensive raw materials ctj-isuct.ru. A technological scheme for this process has been designed, involving specific reactors, a Nutsche filter for solid-liquid separation, a vacuum evaporator, and a sublimation apparatus for isolation and purification researchgate.netctj-isuct.ru.

Another reported method for producing tetracyanoethylene involves contacting a monohalomalononitrile with an organic sulfide (B99878) in an inert organic liquid reaction medium google.com. This reaction proceeds via the removal of a hydrogen halide from the halomalononitrile google.com. Bromomalononitrile is a preferred monohalomalononitrile for this process google.com.

Vapor phase reactions have also been investigated for TCNE synthesis. Reacting malononitrile with a halogen (atomic weight above 30, such as chlorine, bromine, or iodine) in the vapor phase at elevated temperatures (typically 220-500 °C, with 250-350 °C being most desirable) can yield tetracyanoethylene google.com. The process involves mixing vapors of malononitrile and the halogen, maintaining the mixture at the reaction temperature, and then cooling to condense and isolate the product google.com.

Precision Synthesis of Tetracyanoethylene Derivatives

Tetracyanoethylene's strong electron-withdrawing nature and reactive double bond make it an excellent dienophile and electrophile, enabling the precision synthesis of a wide array of derivatives with tailored properties.

Regioselective [2+2] Cycloaddition Reactions for Donor-Acceptor Chromophores and Tetracyanobutadiene (TCBD) Derivatives

Tetracyanoethylene is widely utilized in [2+2] cycloaddition reactions, particularly with electron-rich systems like alkynes and certain alkenes. These reactions often proceed via a cycloaddition-retroelectrocyclization (CA-RE) mechanism, leading to the formation of 1,1,4,4-tetracyanobutadiene (TCBD) derivatives nih.govresearchgate.netnih.govacs.org. TCBDs are notable for their electron-accepting properties and are key components in the construction of donor-acceptor chromophores nih.govresearchgate.netnih.govacs.orgnih.govrsc.orgrsc.org.

The reaction between electron-rich alkynes and TCNE is a prominent example of this methodology, providing a "click-like" approach to synthesize elaborate donor-acceptor chromophores nih.govresearchgate.net. These chromophores often exhibit strong charge-transfer absorptions nih.gov. Studies on the mechanism suggest a stepwise process potentially involving a zwitterionic intermediate in the cycloaddition step nih.govnih.gov. The kinetics of these reactions can be influenced by factors such as the formation of complexes with the TCBD product nih.gov.

Regioselective [2+2] cycloaddition of TCNE is also employed in the synthesis of functionalized molecules such as BODIPY dyes and ferrocenyl pyrenes substituted with TCBD moieties chemicalbook.inacs.orgnih.govrsc.orgrsc.orgthermofisher.krscientificlabs.comsigmaaldrich.comchemicalbook.com. For instance, unsymmetrical 2-ethynyl-5-styryl-BODIPY undergoes a regioselective [2+2] cycloaddition with TCNE to yield a TCBD derivative nih.gov. Similarly, ferrocenyl substituted pyrenes react with TCNE via the CA-RE reaction to produce TCBD derivatives, allowing for the evaluation of synergistic effects between different donor groups and the TCBD acceptor rsc.org.

Synthesis of Novel Heterocyclic Systems Incorporating Tetracyanoethylene Moieties

Tetracyanoethylene serves as a valuable synthon for the construction of various heterocyclic systems. Its reactivity allows for the formation of diverse ring structures, often through reactions involving nucleophilic attack or cycloaddition pathways nih.govcapes.gov.brresearchgate.nettandfonline.comthieme-connect.comthieme-connect.commdpi.com.

TCNE-based syntheses can lead to the one-step formation of five-membered heterocycles, including pyrazoles, triazoles, and thiazoles nih.gov. Reactions with hydrazine (B178648) derivatives, for example, can yield N-substituted pyrazoles, proceeding via tricyanovinyl intermediates nih.gov. The interaction of TCNE with aromatic amines and hydrazines is a well-explored route to nitrogen-containing heterocycles nih.govmdpi.com.

Furthermore, TCNE is involved in the synthesis of spiro compounds and pyran annulated heterocyclic systems chemicalbook.inresearchgate.nettandfonline.com. Reactions with activated CH-acid compounds in the presence of catalysts, such as isocyanides, can lead to the formation of pyran annulated heterocyclic ring systems in high yields under mild conditions tandfonline.com.

The synthesis of heterocycles from TCNE can be classified based on the reaction type, including products from nucleophilic attack on tetracyanocyclopropanes (formed from TCNE and aliphatic monobromoderivatives), thermal decomposition of charge-transfer complexes, Diels-Alder cycloadducts, and other novel reactions researchgate.net.

Strategies for One-Pot Synthesis of Aromatic Cyanovinyl Compounds via Nucleophilic Reagents

Tetracyanoethylene readily reacts with nucleophilic reagents, and these reactions can be exploited in one-pot synthetic strategies to generate aromatic cyanovinyl compounds chemicalbook.inthermofisher.krscientificlabs.comsigmaaldrich.comsmolecule.comfishersci.se. A prominent example is the tricyanovinylation (TCV) of aromatic amines nih.govmdpi.com.

Tricyanovinylation with primary and secondary arylamines typically results in the attachment of a tricyanovinyl substituent to the amino group, while with tertiary arylamines, substitution can occur on the aromatic ring nih.govmdpi.com. These reactions are often high-speed and provide good yields of the target tricyanovinylated products mdpi.com. Various conditions, including the use of different solvents or solvent-free environments, have been explored to optimize the yield and reaction time for tricyanovinylation reactions mdpi.com.

The reaction of TCNE with nucleophiles in a single reaction vessel offers a convenient and efficient route to complex cyanovinyl-substituted aromatic systems, which are valuable intermediates in organic synthesis.

Preparation of Organometallic Complexes and Films Involving Tetracyanoethylene

Tetracyanoethylene's strong electron-accepting capability makes it an ideal ligand and component in the synthesis of organometallic complexes and functional materials such as thin films wikipedia.orgthieme-connect.comacs.orgresearchgate.netresearchgate.netacs.orgbrandeis.edu. TCNE can form charge-transfer complexes with electron-donating metal centers or organic molecules wikipedia.orgchemicalbook.com.

The synthesis of organometallic complexes involving TCNE can proceed through various pathways, including direct reaction with metal salts or complexes researchgate.netresearchgate.net. TCNE can coordinate to metal centers through its nitrile groups or participate in cycloaddition reactions with metal-coordinated ligands acs.orgresearchgate.net.

Thin films incorporating TCNE have attracted significant attention, particularly due to the interesting electronic and magnetic properties they can exhibit. Vanadium tetracyanoethylene (V[TCNE]x, x~2) is a notable example of an organic-based ferrimagnet that can exhibit room temperature magnetic ordering nih.govrsc.orgdiva-portal.org. Thin films of V[TCNE]x can be prepared using techniques such as chemical vapor deposition (CVD) nih.govacs.orgaip.org. CVD involves transporting precursors like V(CO)₆ and TCNE in a carrier gas to a heated substrate where the reaction and deposition occur acs.orgaip.org. Another method for preparing V(TCNE)x films is physical vapor deposition (PVD), which has been shown to yield films with improved air stability rsc.orgdiva-portal.org.

Nickel-tetracyanoethylene films exhibiting room temperature ferromagnetism have also been fabricated using PVD rsc.org. The stoichiometry of these films can be around Ni(TCNE)x, with x ≈ 2 rsc.org. The preparation of such films often requires controlled conditions, such as ultra-high vacuum for PVD rsc.org.

These methodologies allow for the creation of organometallic materials and films with tunable electronic, magnetic, and optical properties, driven by the interaction between the metal center and the electron-deficient TCNE moiety.

Elucidation of Reaction Mechanisms and Kinetics Involving Tetracyanoethylene

Detailed Mechanistic Investigations of Cycloaddition Reactions

TCNE is a highly reactive dienophile and alkene in cycloaddition reactions, participating in both [4+2] Diels-Alder and formal [2+2] cycloadditions.

Kinetics and Mechanistic Pathways of Diels-Alder Reactions with Tetracyanoethylene (B109619)

TCNE is a highly reactive dienophile in Diels-Alder reactions due to its electron-deficient nature. vaia.comucf.edu The Diels-Alder reaction between a diene (a 4 π-electron system) and a dienophile (a 2 π-electron system) typically forms a six-membered ring through a concerted, single step where new single bonds are formed simultaneously. vaia.com

Kinetic studies of the Diels-Alder reaction between anthracene (B1667546) and TCNE in acetonitrile (B52724) have revealed non-steady-state kinetics during the initial phase of the reaction. nih.govacs.org This behavior is consistent with a reversible consecutive second-order mechanism involving a kinetically significant intermediate. nih.govacs.org This intermediate is not the initial charge-transfer complex, which forms rapidly, but rather a more intimate complex with a geometry conducive to the formation of the Diels-Alder adduct. nih.govacs.org

The kinetics of this reaction have been resolved into microscopic rate constants for the individual steps. For example, at 293 K in acetonitrile, the rate constants for the forward (kf), backward (kb), and product formation (kp) steps were determined to be 5.46 M-1 s-1, 14.8 s-1, and 12.4 s-1, respectively. nih.govacs.org Concentration profiles calculated for this mechanism show that intermediate concentrations rise to a maximum early in the reaction before decaying. nih.gov

In some Diels-Alder reactions involving TCNE, such as with cyclooctatetraene, the rate dependence on concentration can exhibit a saturation effect. vaia.com At low TCNE concentrations, the rate is proportional to TCNE concentration, but at high concentrations, the reaction rate becomes independent of TCNE concentration, limited instead by the diene concentration. vaia.com This suggests saturation of the reactive sites on the diene by TCNE. vaia.com

Formation and Dynamics of Donor-Acceptor and Charge-Transfer Complexes

TCNE readily forms donor-acceptor (DA) and charge-transfer (CT) complexes with a wide range of electron donors due to its strong electron-accepting properties. rsc.orgbutler.eduresearchgate.net These complexes are characterized by a new low-energy electronic absorption band not present in the individual components, corresponding to a charge-transfer transition. rsc.orgresearchgate.net

Mechanisms of π-Complex and Charge-Transfer (CT) Complex Formation with Diverse Donors

The formation of CT complexes between TCNE and donors involves the interaction of the π electron density of the donor with the π antibonding orbitals of TCNE. butler.edu These interactions can lead to the formation of π-complexes, which can serve as intermediates in subsequent reactions, such as tricyanovinylation reactions with aromatic amines. mdpi.comscielo.br The mechanism of tricyanovinylation typically involves the formation of a π charge-transfer complex, followed by the formation of a σ-complex (Wheland complex), and finally the product. scielo.br

Spectroscopic techniques, such as UV-Vis and resonance Raman spectroscopy, have been used to characterize these CT complexes. scielo.br The energy of the charge-transfer transition often correlates linearly with the ionization potential of the donor. scielo.br

TCNE also forms anion-π complexes with various anions, including oxo- and fluoro-anions, where the anion is located over the face of the alkene. rsc.orgrsc.org The stability of these complexes depends on the electron-donor strength and nucleophilicity of the anions. rsc.orgrsc.org For instance, bromides form persistent anion-π associations with TCNE, while iodides and chlorides form only transient complexes. rsc.orgrsc.org In the case of iodide, the anion-π complex can be an intermediate in the reduction of TCNE to its anion-radical. rsc.orgrsc.org

Studies on the benzene-TCNE complex, a prototypical CT complex, suggest a stacked geometry. butler.edu Theoretical calculations support the notion of a charge transfer from a benzene (B151609) π bonding molecular orbital to a TCNE π antibonding molecular orbital as the origin of the CT band. butler.edu

Studies on Photoinduced Electron Transfer Processes in Tetracyanoethylene Systems

Photoexcitation of TCNE-based donor-acceptor complexes can lead to photoinduced electron transfer (PET), resulting in the formation of radical ion pairs. rsc.orgunige.chacs.orgnih.govunige.chaip.orgfigshare.comsioc-journal.cnresearchgate.netnih.gov The dynamics of these photoinduced processes have been investigated using ultrafast spectroscopic techniques. rsc.orgunige.chacs.orgnih.gov

In the methylperylene/TCNE complex, photoexcitation leads to the simultaneous formation of two types of ion pairs with different lifetimes and spectroscopic characteristics, suggesting that complexes with varying degrees of electronic coupling are excited. unige.chacs.org More strongly coupled complexes yield short-lived ion pairs that undergo ultrafast charge recombination, while less coupled complexes lead to longer-lived ion pairs. unige.chacs.org

Studies on the benzene/TCNE complex in solution using ultrafast transient absorption spectroscopy and computational simulations have revealed complex dynamics following excitation. rsc.orgnih.gov These dynamics involve structural reorganization of the radical ion pairs, transitioning from disordered π-stacks to edge-to-face T-shaped structures. rsc.orgnih.gov Charge recombination in this system occurs on a timescale of tens of picoseconds. rsc.orgnih.gov The structural heterogeneity and dynamics of the ion pairs are important factors influencing charge recombination rates. rsc.orgnih.gov

Photoinduced electron transfer can also play a role in the photoreactivity of TCNE systems. For example, the photoinduced retro Diels-Alder reaction of TCNE adducts with polyaromatic compounds may involve charge-separated intermediates, with the stability of these intermediates influencing the photoreactivity trend. ucf.edu

Nucleophilic and Organometallic Reactivity of Tetracyanoethylene

TCNE's strong electrophilicity makes it highly reactive towards nucleophiles and organometallic reagents. Its chemistry in these reactions often differs significantly from that of less electron-deficient alkenes. publish.csiro.au

TCNE undergoes nucleophilic attack, which can lead to various transformations, including substitution of cyano groups or addition to the double bond. For instance, TCNE reacts with malononitrile (B47326) in the presence of base to yield salts of pentacyanopropenide. wikipedia.org Reactions with aromatic amines can lead to tricyanovinylation products. mdpi.comscielo.brrsc.org The reaction of TCNE oxide with nucleophilic reagents can result in cleavage of the carbon-carbon bond. orgsyn.org

In organometallic chemistry, TCNE exhibits fascinating reactivity with transition metal substrates. publish.csiro.aupublish.csiro.authieme-connect.comresearchgate.netdntb.gov.ua This includes [2+2] cycloaddition reactions with alkynyl- or poly-ynyl-metal complexes, which proceed via polar adducts to form σ-cyclobutenyl complexes. publish.csiro.aupublish.csiro.auresearchgate.net These cyclobutenyl complexes can then undergo facile retro-electrocyclic ring-opening reactions to form the corresponding butadienyl derivatives. publish.csiro.aupublish.csiro.auresearchgate.net TCNE can also participate in CN-displacement reactions with organometallic compounds. publish.csiro.auresearchgate.net

Tricyanovinylation and Alternative Reaction Pathways with Amines and Hydrazines

The reaction of tetracyanoethylene with amines and hydrazines is a well-studied area, frequently leading to tricyanovinylation (TCV). mdpi.comaip.orgresearchgate.netnih.gov This process typically involves the addition of the amine or hydrazine (B178648) nitrogen to one of the electron-deficient carbon atoms of TCNE, followed by elimination of a cyanide group, resulting in the introduction of a tricyanovinyl substituent onto the nitrogen atom or the aromatic ring of the amine. mdpi.comresearchgate.net

With primary and secondary arylamines, tricyanovinylation commonly occurs on the amino group. mdpi.com In the case of tertiary arylamines, the reaction can lead to tricyanovinylation on the aromatic ring, often at the para position relative to the amino group. researchgate.net The tricyanovinyl group itself is reactive and can undergo further transformations, including substitution of a cyano group by nucleophiles such as alcohols, hydroxide (B78521) ions, amines, and malononitrile anion. researchgate.net

While tricyanovinylation is a prevalent pathway, reactions of TCNE with amines and hydrazines can also diverge, leading to alternative products and heterocyclic structures. mdpi.comresearchgate.netnih.gov These deviations can involve the formation of heterocyclic compounds through tricyanovinyl intermediates, the cleavage of the C–C bond within a tetracyanoethyl substituent to yield aliphatic dicarbonitriles, complex formation, and various pericyclic reactions. mdpi.comresearchgate.netnih.gov For instance, reactions with hydrazine derivatives can yield N-substituted pyrazoles, often proceeding via tricyanovinyl intermediates. mdpi.com The cyclization of TCNE with hydrazines has been proposed to involve a bifurcated reaction pathway engaging both the triple bond of the carbonitrile group and the double bond of TCNE. mdpi.com

The reaction mechanism between TCNE and certain amines, such as dimethylaniline (DMA), has been investigated, revealing the formation of a zwitterionic σ-complex via a π-complex intermediate. This zwitterion can then be deprotonated by a second amine molecule. mdpi.com Isotopic kinetic studies, using deuterium (B1214612) to slow down its incorporation into the TCNE multiple bond, have been employed to confirm the presence and study the decay of the intermediate π-complex in certain solvents. mdpi.com

The outcome of the reaction between TCNE and amines can be influenced by the structure of the amine, including the presence and nature of substituents. For example, the reaction of TCNE with 1,4-dihydropyrrolo[3,2-b]pyrroles (DHPPs) is highly dependent on the substituents at positions 2 and 5 of the DHPP core. Electron-withdrawing substituents can prevent the reaction, while electron-donating substituents promote addition-elimination pathways. acs.org

Reactions of Tetracyanoethylene with Tricoordinate Phosphorus Compounds

Tetracyanoethylene reacts with tricoordinate phosphorus compounds, such as triarylphosphines. tandfonline.comacs.orgacs.org Studies on the kinetics and mechanism of the reaction between triarylphosphines and TCNE in aqueous acetonitrile suggest a mechanism involving rate-limiting nucleophilic attack on a nitrogen atom of TCNE. tandfonline.com This contrasts with potential radical cation mechanisms that might be considered for reactions between electron donors and acceptors like tricoordinate phosphorus compounds and TCNE. tandfonline.com

Exploration of Cyanide Displacement and Cycloaddition Reactions in Organometallic Chemistry

In organometallic chemistry, tetracyanoethylene exhibits fascinating reactivity with transition metal substrates, particularly through cyanide displacement and cycloaddition reactions. researchgate.netresearchgate.net TCNE's electron-deficient nature makes it highly reactive towards electron-rich metal complexes.

A significant reaction pathway involves [2+2]-cycloaddition with alkynyl- or poly-ynyl–metal complexes. researchgate.netresearchgate.net These reactions often proceed via polar adducts, leading to σ-cyclobutenyl complexes. researchgate.net These cyclobutenyl complexes can then undergo facile ring-opening (retro-electrocyclic) reactions to form corresponding butadienyl derivatives. researchgate.net In some instances, further reactions can occur, including the displacement of weakly bound ligands from the metal center. researchgate.net

Reactions of electron-rich alkynyl- and poly-ynyl-Group 8 complexes with TCNE often initiate with electron transfer to form a radical anion salt of the oxidized complex and an intermediate zwitterionic complex. researchgate.net This is followed by C–C bond formation and a [2+2]-cycloaddition reaction of a C=C(CN)₂ group of TCNE to a C≡C triple bond of the metal complex, and a subsequent ring-opening of the resulting cyclobutenyl intermediate. researchgate.net

Cyanide displacement is another important reaction mode in the organometallic chemistry of TCNE. The electron-deficient nature of TCNE makes the cyanide groups susceptible to nucleophilic attack or displacement, particularly in the presence of metal centers that can facilitate such processes.

Hydrolysis Mechanisms of Tetracyanoethylene Leading to Novel Ligand Formation

While not explicitly detailed in the provided search results as leading directly to novel ligand formation in isolation, the reactivity of TCNE with water (hydrolysis) is mentioned in the context of potential side reactions or initial steps in more complex transformations. For example, in reactions with diarylethanediimines, it was assumed that at room temperature, TCNE could hydrolyze to dicyanoacetyl cyanide, which might then react with the starting imines. mdpi.com This suggests that hydrolysis products of TCNE could potentially act as intermediates or even ligands in certain chemical environments, although specific mechanisms leading solely to novel ligand formation via hydrolysis require further detailed exploration beyond the scope of the provided information.

Quantitative Kinetic Analysis of Tetracyanoethylene Reactions

Quantitative kinetic analysis provides crucial insights into the mechanisms and factors influencing the rates of reactions involving tetracyanoethylene.

Resolution of Non-Steady-State Kinetics and Microscopic Rate Constants

Kinetic studies of TCNE reactions can sometimes exhibit non-steady-state behavior, particularly in multi-step mechanisms involving intermediates. Analyzing non-steady-state kinetics allows for the resolution of individual microscopic rate constants for each step in a reaction pathway. acs.orgnih.govacs.org

For example, the Diels-Alder reaction between anthracene and tetracyanoethylene in acetonitrile shows non-steady-state kinetics during the initial phase. acs.orgnih.gov This reaction follows a reversible consecutive second-order mechanism involving a kinetically significant intermediate. acs.orgnih.gov By analyzing the reaction progress under non-steady-state conditions, it is possible to determine the microscopic rate constants for the formation and consumption of the intermediate, as well as the final product formation. acs.orgnih.gov This approach provides a more detailed understanding of the reaction profile compared to analyses that assume steady-state conditions. acs.orgub.edu

Impact of Substituents and Solvent Environments on Reaction Rates and Pathways

The rates and pathways of tetracyanoethylene reactions are significantly influenced by the nature of substituents on the reacting molecules and the properties of the solvent environment. mdpi.comaip.orgacs.orgnist.gov

Substituent effects can alter the electron density and steric environment around the reactive centers, thereby affecting the rate and selectivity of the reaction. In reactions with amines, the electronic nature of substituents on the amine can dictate whether tricyanovinylation occurs and the specific site of attack (e.g., nitrogen or aromatic ring). mdpi.comresearchgate.netacs.org Electron-donating substituents on aromatic amines or other reactants can increase the electron density, facilitating reactions with electrophilic TCNE. acs.org Conversely, electron-withdrawing substituents can decrease reactivity. acs.org

Formation, Quenching, and Kinetic Stability of Tetracyanoethylene Radical Anions

Tetracyanoethylene (TCNE) is a notable electron acceptor, readily converting into its radical anion, TCNE•-. This strong electron-accepting property stems from the presence of four electron-withdrawing cyano groups conjugated to the central C=C double bond. wikipedia.orgnih.govresearchgate.net The formation and subsequent behavior of TCNE•- have been extensively studied due to their relevance in various chemical processes, including charge-transfer chemistry and the development of molecular magnetic materials. wikipedia.orgmathnet.rumdpi.com

Formation of Tetracyanoethylene Radical Anions:

The most common method for generating TCNE radical anions is through reaction with metals. nih.govaip.org This involves a one-electron reduction of the neutral TCNE molecule:

TCNE + e⁻ → TCNE•⁻

Alkali metals, such as sodium and potassium, are frequently used for this purpose, yielding stable salts of the TCNE radical anion (e.g., Na⁺TCNE•⁻ and K⁺TCNE•⁻). aip.org These salts exhibit relatively high kinetic stability under anaerobic and anhydrous conditions. nih.govaip.org

TCNE radical anions can also be generated through other methods, including:

Interaction with strong electron donors, such as certain amines or solvents like DMSO and pyridine, often through the formation of charge-transfer (CT) complexes. aip.orgrsc.org Electron transfer within these complexes can lead to the formation of the radical anion. aip.org

Electrochemical reduction of TCNE. This method allows for controlled generation of TCNE•- in solution and has been studied using techniques like in situ FTIR spectroscopy. wpmucdn.comtandfonline.com

Photoinduced electron transfer from excited species to TCNE. acs.org

Detailed research findings indicate that the process of radical-ion formation in systems involving TCNE and aromatic amines in dichloromethane (B109758) has been studied kinetically. rsc.org A mechanistic scheme involving reaction with an excess of the donor has been proposed as a major pathway. rsc.org

Quenching of Tetracyanoethylene Radical Anions:

Quenching of TCNE radical anions refers to processes that lead to their disappearance or conversion into other species. Several mechanisms can contribute to the quenching of TCNE•-.

One proposed mechanism involves the recombination of cation and anion radicals, which can occur in systems where TCNE•- is formed alongside a cation radical from an electron donor. aip.org

Another pathway for quenching is the tricyanovinylation reaction. aip.org This reaction, characteristic of TCNE and amines, involves the substitution of a cyano group on TCNE by an amine, leading to the disintegration of CT complexes that might be the source of radicals. nih.govaip.org

Studies on the quenching of excited states by organic compounds, including electron acceptors like TCNE, highlight the role of electron transfer processes within encounter complexes and exciplexes. acs.orgnih.gov Physical quenching can occur through reverse intersystem crossing of an exciplex followed by back electron transfer to regenerate ground-state reactants. acs.orgnih.gov

While electrogenerated TCNE•- has shown stability in certain media, slow decay reactions have been observed, which can be traced to residual oxygen or oxygen diffusion into the system. wpmucdn.com Although a direct electron transfer mechanism with oxygen is considered unlikely due to redox potentials, other reactions with oxygen can lead to the formation of products like potassium tricyanoethenolate and potassium pentacyanopropenide. wpmucdn.com

Kinetic Stability of Tetracyanoethylene Radical Anions:

The kinetic stability of TCNE radical anions is influenced by the conditions under which they are generated and stored. TCNE radicals obtained as salts through reaction with metals generally exhibit fairly high kinetic stability and long lifetimes (greater than 30 minutes) when kept under anaerobic and anhydrous conditions. nih.govaip.org

The stability of TCNE•- can also be affected by the presence of counterions and the solvent environment. Computational studies suggest that the thermodynamic and kinetic stability of dimeric TCNE radical anions (π-[TCNE]₂²⁻) can be influenced by interactions with adjacent cations and solvent molecules. rsc.org While isolated dimers might be metastable, the presence of counterions can lead to stable structures. rsc.org

The dimerization of TCNE radical anions to form (TCNE)₂²⁻ is an important aspect of their behavior, particularly in the solid state and at low temperatures in solution. rsc.orgnih.govtandfonline.com This dimerization involves a four-center, two-electron π-bond between the two TCNE•- moieties. nih.govacs.org The stability of this dimer is influenced by factors such as Coulomb repulsion between the anions and stabilizing interactions with counterions. researchgate.netkit.edu The equilibrium between monomeric TCNE•- and dimeric (TCNE)₂²⁻ is temperature-dependent, with the dimer dissociating into monomers at room temperature in solution. rsc.org

Kinetic studies, such as those involving the reaction of TCNE with NADH analogues, provide insights into the reaction mechanisms and the role of the TCNE radical anion as an intermediate. digitellinc.com The kinetics of the disappearance of the EPR signal indicating the presence of TCNE•- can be described by kinetic equations, often following second-order kinetics in certain systems. aip.org

Experimental data on the stability of electrogenerated TCNE•- using techniques like controlled potential reversal coulometry have shown that it can be stable in suitable media for extended periods. wpmucdn.com However, slow decay processes can occur, emphasizing the need for controlled environments to maintain their stability. wpmucdn.com

The study of TCNE radical anions continues to be an active area of research, providing valuable insights into electron transfer processes, molecular interactions, and the design of functional materials.

Data Tables:

Below is a conceptual representation of how data on the kinetic stability might be presented in a table, based on the findings:

| Generation Method | Conditions (Atmosphere, Solvent, Temperature) | Observed Lifetime / Stability | Relevant Research Finding |

| Reaction with Metals (as salts) | Anaerobic, Anhydrous | > 30 minutes | High kinetic stability observed. nih.govaip.org |

| Electrochemical Reduction | Acetonitrile solution | Stable for at least the duration of coulometry experiments; slow decay observed with residual O₂. | Electrogenerated species are stable in suitable media. wpmucdn.com |

| Charge-Transfer Complex Formation | Dependent on donor and solvent | Varies; can be transient or lead to subsequent reactions. | Formation is often followed by other reactions like tricyanovinylation. nih.govaip.org |

| Dimerization (π-[TCNE]₂²⁻) | Low temperature in solution, Solid state | Stable as dimer; dissociates to monomers at room temperature. | Equilibrium is temperature-dependent. rsc.org |

Below is a conceptual representation of how kinetic data might be presented:

| Reaction System | Solvent | Proposed Mechanism Step Involving TCNE•⁻ | Observed Kinetic Order (for TCNE•⁻ decay) | Relevant Research Finding |

| TCNE + Amines | Dichloromethane | Electron transfer, subsequent reactions | Second-order kinetics observed for EPR signal disappearance in some systems. | Kinetics of formation and decay studied. aip.orgrsc.org |

| Apparent Hydride Transfer (with NADH analogues) | Acetonitrile | Electron-proton-electron transfer sequence; proton transfer to TCNE•⁻ | Not explicitly stated as overall order for TCNE•⁻ decay, but KIEs studied for proton transfer step. | KIEs reflect proton transfer step between radical cation and TCNE•⁻. digitellinc.com |

Advanced Spectroscopic Characterization and Structural Analysis of Tetracyanoethylene Systems

Vibrational Spectroscopy: Infrared and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is invaluable for probing the molecular structure and bonding in TCNE and its anion radical. These methods allow for the identification and assignment of characteristic vibrational modes, which are sensitive to changes in electron density and molecular geometry upon reduction or complex formation.

Assignment of Characteristic Vibrational Modes in Tetracyanoethylene (B109619) and Its Anion-Radical

The vibrational spectra of neutral TCNE and its anion radical (TCNE•-) exhibit distinct differences, reflecting the change in electronic structure upon the addition of an electron. Studies have focused on assigning specific vibrational modes, particularly the stretching vibrations of the C=C and C≡N bonds, which are significantly affected by the change in electron density.

For neutral TCNE, there are twenty-four normal modes, of which twelve are Raman-active and eleven are infrared-active aip.org. Upon formation of the TCNE anion radical, the vibrational frequencies of these modes shift. For instance, a strong band at 1371 cm⁻¹ in the infrared spectrum of the TCNE anion radical has been assigned to the totally symmetric C-C stretching (Ag) mode. This mode is observed at 1573 cm⁻¹ in the Raman spectrum of neutral TCNE, indicating a significant red shift of 202 cm⁻¹ upon reduction oup.com. This shift is consistent with the altered electronic state of the anion radical oup.com.

The cyanide-stretching region also shows notable changes. The doublet bands in neutral TCNE at 2262 and 2230 cm⁻¹ are red-shifted to 2208 and 2183 cm⁻¹ in the TCNE anion radical oup.com. The C-C modes that absorb strongly at 1155 and 959 cm⁻¹ in neutral TCNE appear as very weak bands at 1187 and 970 cm⁻¹ in the anion radical spectrum oup.com.

The nature of the counterion and its position relative to the TCNE radical anion can also influence the vibrational frequencies, particularly the central C=C and C≡N bonds nih.gov. For example, the splitting of the C=C stretching band around 1300-1500 cm⁻¹ in the TCNE radical anion solution has been attributed to different coordination sites of the counterion nih.gov. The CN symmetric stretching mode composition changes based on the counterion's coordination site, with all cyano groups participating when the cation occupies the major groove, and only one pair participating at a time in other cases nih.gov.

Here is a summary of some characteristic vibrational mode assignments:

| Species | Mode Assignment (Symmetry) | Approximate Frequency (cm⁻¹) | Spectroscopy | Reference |

| Neutral TCNE | C=C stretching | 1573 | Raman | oup.com |

| TCNE Anion Radical | C-C stretching (Ag) | 1371 | Infrared | oup.com |

| Neutral TCNE | C≡N stretching | 2262, 2230 | Infrared | oup.com |

| TCNE Anion Radical | C≡N stretching | 2208, 2183 | Infrared | oup.com |

| TCNE Anion Radical | C≡N stretching | ~2150 | Infrared | researchgate.net |

| TCNE Anion Radical | C=C stretching | 1390, 1420 | Raman (Solution) | nih.gov |

Application of Surface-Enhanced Raman Spectroscopy (SERS) for Interfacial Adsorption and Charge-Transfer Dynamics

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for studying molecules adsorbed on metal surfaces, providing enhanced signals that allow for the investigation of interfacial interactions and charge-transfer dynamics. TCNE has been a subject of SERS studies due to its strong electron-acceptor properties and its ability to form charge-transfer complexes with metals.

SERS can provide insights into the coordination of TCNE molecules to metal surfaces. For instance, TCNE chemisorbed on copper electrodes has been shown to coordinate via the π-systems of both the C=C and C≡N functional groups, leading to significant downshifts in their stretching wavenumbers researchgate.net. This indicates a strong interaction and charge transfer between the copper surface and TCNE researchgate.net. Studies have reported approximately 54% charge transfer between Cu and TCNE in such systems researchgate.net.

The strong interactions with surfaces can also lower the site symmetry of adsorbed TCNE molecules, inducing surface Raman modes that are typically infrared active but Raman forbidden in the bulk phase researchgate.net.

Electronic Spectroscopy: UV-Vis and Electron Energy-Loss (EELS) Methods

Electronic spectroscopy techniques like UV-Vis absorption and Electron Energy-Loss Spectroscopy (EELS) are crucial for understanding the electronic transitions, energy levels, and charge-transfer processes involving TCNE.

Spectrophotometric Monitoring of Charge-Transfer Complex Formation and Decay

UV-Vis spectroscopy is widely used to study the formation and decay of charge-transfer (CT) complexes involving TCNE as an electron acceptor. The formation of these complexes is characterized by the appearance of new, broad absorption bands in the UV-Vis spectrum that are not present in the spectra of the individual donor and acceptor molecules aip.org. These CT bands arise from electronic transitions from the donor molecule to the acceptor molecule within the complex aip.org.

The kinetics of CT complex formation and decay can be monitored by observing the changes in the intensity of these characteristic absorption bands over time aip.org. For example, the decay rate of a TCNE-amine complex, which leads to products of a tricyanovinylation reaction, can be described by a pseudo-first-order kinetic equation based on the disappearance of the CT band aip.org.

Studies on the interaction of TCNE with various electron donors, such as aromatic amines, have utilized UV-Vis spectroscopy to characterize the formed CT complexes, determining spectroscopic, kinetic, and thermodynamic parameters aip.org, researchgate.net. The presence of these complexes is a key initial step in reactions like tricyanovinylation aip.org, researchgate.net.

Experimental UV-Vis spectra of CT complexes formed between TCNE and aromatic amines in dichloromethane (B109758) show characteristic absorption bands in the visible and near-infrared regions researchgate.net. Theoretical calculations, such as TDDFT, can complement experimental UV-Vis studies to understand the electronic transitions involved in these CT complexes nih.gov, researchgate.net.

Probing Electronic Band Structure and Excited States via Electron Energy-Loss Spectroscopy (EELS)

Electron Energy-Loss Spectroscopy (EELS) is a powerful technique, often performed in a scanning transmission electron microscope (STEM), that provides insights into the electronic structure, band gap, and excited states of materials, including those containing TCNE aip.org, researchgate.net, aip.org, wikipedia.org.

Low-loss EELS measurements can reveal the band gap and excited state structure of materials aip.org, researchgate.net. This is particularly useful for studying materials like vanadium tetracyanoethylene (V[TCNE]x), a molecule-based ferrimagnet aip.org, researchgate.net, aip.org. EELS data, often correlated with density functional theory (DFT) calculations, can provide quantitative agreement regarding the band gap and excited state energies aip.org, researchgate.net. For V[TCNE]x, low-loss EELS has revealed an energy splitting between apical and equatorial TCNE ligands within the structure, providing experimental evidence supporting theoretical descriptions of the electronic structure aip.org, researchgate.net. The onset of intensity in the low-loss EELS spectrum provides a measure of the material's bandgap, reported to be around 0.6 ± 0.18 eV for V[TCNE]x films aip.org.

EELS can also probe the local bonding environment by analyzing the energy-loss near edge fine structure (ELNES) aip.org. Core-loss EELS confirms the presence of specific elements and their oxidation states aip.org, researchgate.net. For example, core-loss EELS of V[TCNE]x films confirmed the presence of octahedrally coordinated V²⁺ atoms aip.org, researchgate.net. Changes in core-loss peaks, such as the C1s-π* peak, can indicate chemical changes, like the preferential attack on the C=C bond of TCNE upon oxidation aip.org, researchgate.net, ohiolink.edu, researchgate.net.

EELS spectra calculated from theoretical structures can match experimental measurements, providing strong support for proposed electronic structures aip.org.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly specific technique for detecting and characterizing species with unpaired electrons, such as radical ions. EPR is extensively used to study the TCNE anion radical (TCNE•-), which is a stable paramagnetic species.

EPR spectra of TCNE anion radicals exhibit characteristic hyperfine structures arising from the interaction of the unpaired electron with the magnetic nuclei (e.g., ¹⁴N and ¹H if present in the counterion or solvent) tandfonline.com, aip.org, researchgate.net, aip.org, dntb.gov.ua, uam.es, chinesechemsoc.org. This hyperfine structure provides valuable information about the distribution of the unpaired electron spin density across the molecule researchgate.net, aip.org.

TCNE anion radicals can be generated through various methods, including chemical reduction with metals or electrochemical processes wpmucdn.com, aip.org. The EPR spectrum of TCNE•- generated by reduction with metals is sometimes used as a reference standard due to its characteristic and distinct subtle structure aip.org.

EPR spectroscopy has been used to study the formation of TCNE anion radicals in the context of charge-transfer interactions. For instance, the presence of TCNE•- has been evidenced by EPR measurements in mixtures of TCNE with electron-donating molecules like amines, indicating a complete charge transfer process within the formed CT complexes aip.org, researchgate.net, dntb.gov.ua. Photoirradiation can enhance the efficiency of this charge transfer and the resulting EPR signal aip.org, researchgate.net.

Studies have also used EPR to investigate the spin exchange between the TCNE radical anion and other paramagnetic species tandfonline.com. High-pressure EPR spectroscopy has been applied to measure spin exchange rate constants tandfonline.com.

In some cases, the EPR spectra of TCNE anion radicals can show more complex structures, which have been interpreted as resulting from the formation of associates between the radical anions and surrounding molecules researchgate.net. The superhyperfine structure in EPR spectra can indicate secondary interactions of the radicals with their environment aip.org, researchgate.net.

Here is a summary of some EPR findings related to the TCNE anion radical:

| Species | Observation/Measurement | Technique | Reference |

| TCNE Anion Radical | Characteristic hyperfine structure (e.g., nine components) | EPR | researchgate.net, aip.org |

| TCNE Anion Radical | Hyperfine coupling constants (e.g., for ¹⁴N) | EPR | chinesechemsoc.org |

| TCNE Anion Radical | Spin exchange rate constants with other paramagnets | EPR | tandfonline.com |

| TCNE Anion Radical | Evidence of formation in CT complexes | EPR | aip.org, researchgate.net |

| TCNE Anion Radical | Superhyperfine structure indicating secondary interactions | EPR | aip.org, researchgate.net |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful techniques used in combination to determine the structure of organic molecules like tetracyanoethylene and its derivatives. NMR spectroscopy provides detailed information about the connectivity and environment of atoms within a molecule, while MS provides the molecular weight and fragmentation pattern, aiding in the identification of the compound and its structural subunits.

Studies involving TCNE often utilize ¹H and ¹³C NMR spectroscopy to confirm the structure of reaction products involving TCNE rsc.orgacs.orgcapes.gov.br. For instance, the identity of compounds prepared using TCNE can be proved by analyzing their ¹H and ¹³C {¹H} NMR spectra acs.org. Chemical shifts in NMR spectra are compared to known standards or calculated values to assign specific signals to corresponding atoms in the molecule rsc.orgacs.org. The characteristic signals from the carbon atoms of the central double bond and the cyano groups in TCNE and its reaction products are particularly informative for structural confirmation capes.gov.br.

Mass spectrometry, such as Electron Ionization Mass Spectrometry (EI-MS) or High-Resolution Mass Spectrometry (HR-MS), is used to determine the accurate mass of TCNE-containing molecules and their fragments rsc.orgacs.orgnih.govaip.orgnist.govnih.gov. The molecular ion peak in the mass spectrum corresponds to the molecular weight of the intact molecule, while fragment ions provide clues about its structural components and how it breaks apart under ionization aip.orgnist.gov. For TCNE, the mass spectrum shows a prominent molecular ion peak at m/z 128.0 nih.govchemicalbook.com. Other peaks in the spectrum correspond to various fragments resulting from the dissociation of the molecule chemicalbook.com. Negative field ionization mass spectrometry has been used to study TCNE, and in some cases, whole molecular ions have been observed alongside fragment ions aip.org.

The combination of NMR and MS data allows for a comprehensive structural characterization of tetracyanoethylene and the products formed in reactions where it participates, such as charge-transfer complexes or cycloaddition products acs.orgcapes.gov.brnih.gov.

Scanning Probe Microscopy for Surface-Adsorbed Tetracyanoethylene Systems

Scanning Probe Microscopy (SPM) techniques, particularly Scanning Tunneling Microscopy (STM) and Scanning Tunneling Spectroscopy (STS), are invaluable for investigating the structural arrangement and electronic properties of tetracyanoethylene when adsorbed onto surfaces 128.32.246nih.govresearchgate.netaps.orgarxiv.orgresearchgate.netberkeley.edu. These techniques offer high spatial resolution, allowing for the visualization of individual molecules and their interactions with the substrate at the nanoscale.

Scanning Tunneling Microscopy (STM) is used to image the surface morphology and the arrangement of adsorbed TCNE molecules 128.32.246nih.govresearchgate.netaps.orgarxiv.orgresearchgate.net. By scanning a sharp conductive tip across a conductive surface and measuring the tunneling current, STM can generate detailed topographic images of the adsorbed layer nih.gov. Studies have shown that TCNE forms different surface-induced phases on various metallic substrates nih.gov. For example, on a Au(111) surface, TCNE can arrange in ordered triangular structures with a unit cell containing multiple molecules that are tilted onto their sides nih.gov. STM experiments performed at low temperatures (e.g., 7 K) can reveal these ordered patterns nih.gov.

The appearance and arrangement of TCNE molecules in STM images are influenced by molecule-substrate and molecule-molecule interactions 128.32.246researchgate.net. On Au(111), TCNE adsorbates may form open, loosely ordered islands within the herringbone reconstruction of the gold surface 128.32.246. Individual molecules can appear as elongated protrusions in the STM topography 128.32.246. On other surfaces, like Ag(100), TCNE molecules might remain isolated at low coverage before forming islands at higher coverages 128.32.246. The adsorption configuration, such as the molecule's orientation relative to the substrate lattice, can be determined from high-resolution STM images 128.32.246researchgate.net. Theoretical calculations, such as Density Functional Theory (DFT), are often used alongside STM experiments to interpret the observed molecular arrangements and understand the adsorption mechanism researchgate.netaps.orgarxiv.org.

Scanning Tunneling Spectroscopy (STS) is a technique that complements STM by providing information about the local electronic density of states (LDOS) of a surface and adsorbed molecules 128.32.246researchgate.netaps.orgresearchgate.netberkeley.edu. By measuring the tunneling current as a function of the applied voltage (I-V spectroscopy) at a fixed tip position, STS can probe the energy levels of the adsorbed molecules and how they interact with the substrate's electronic structure 128.32.246.

STS measurements on TCNE adsorbed on metal surfaces can reveal the positions of molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), relative to the Fermi level of the substrate 128.32.246. For instance, STS of TCNE on Au(111) has shown a resonance assigned to the HOMO state at approximately -1.5 eV and a resonance assigned to the LUMO state at approximately +2.5 eV relative to the Fermi energy 128.32.246. The interaction between TCNE, a strong electron acceptor, and the metal substrate can lead to charge transfer, which affects the energy and appearance of these molecular orbitals in STS spectra 128.32.246researchgate.netarxiv.org.

STS can also detect vibrational modes of adsorbed molecules through inelastic electron tunneling berkeley.edu. These inelastic features appear as steps or peaks in the dI/dV or d²I/dV² spectra and provide information about the molecule's vibrations on the surface berkeley.edu. Furthermore, STS can be used to investigate more complex phenomena, such as Kondo resonances, which can arise from the interaction between localized spins in the adsorbed molecule (or a metal atom interacting with the molecule) and the conduction electrons of the substrate berkeley.edu. Studies on vanadium-tetracyanoethylene complexes fabricated on surfaces using atomic manipulation with STM have utilized STS to observe spin-polarized molecular orbitals and Kondo behavior, providing insights into the molecule-mediated spin coupling berkeley.edu.

Theoretical and Computational Chemistry of Tetracyanoethylene

Quantum Chemical Methodologies for Electronic Structure Determination

Quantum chemical methods are fundamental tools for understanding the electronic landscape of TCNE, both in its isolated form and within complexes. These approaches allow for the calculation of energies, geometries, and electronic distributions.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Ground and Excited State Properties

Density Functional Theory (DFT) has been widely applied to characterize the ground-state properties of tetracyanoethylene (B109619) and its complexes. nih.govresearchgate.netacs.orgnih.govresearchgate.networldscientific.com DFT calculations are used to determine equilibrium structures, structural features, and stability. researchgate.net For instance, DFT has been employed to characterize the ground-state properties of charge transfer complexes involving TCNE, showing good agreement with experimental results. nih.govacs.orgnih.govresearchgate.net

Time-Dependent DFT (TD-DFT) is a powerful method for investigating the excited-state properties of TCNE-containing systems, particularly low-lying charge transfer (CT) electronic transitions. nih.govacs.orgresearchgate.networldscientific.com The linear response formalism of TD-DFT (LR-TDDFT) is commonly used for modeling excited states. nih.gov Functionals like CAM-B3LYP have proven reliable in predicting vertical excitation energies and their charge transfer character. nih.govacs.org Studies have shown that while standard GGA functionals in TD-DFT can significantly underestimate the energy of charge transfer states, range-separated functionals, such as LC-DFTB, can correct this underestimation. readthedocs.io TD-DFT studies have also focused on the electronic spectroscopy and excited-state properties of charge transfer complexes, providing descriptions of frontier molecular orbitals. worldscientific.com The performance of various DFT functionals for describing different types of excitations, including singlet charge transfer, local excitations, and triplet excited states, has been evaluated for systems like benzene-TCNE complexes, with the M11 functional showing promising performance. mdpi.com The use of the Tamm-Dancoff approximation (TDA) within TD-DFT can also improve the accuracy of calculated excitation energies. mdpi.com Furthermore, DFT and TD-DFT calculations are used to characterize the vibrational and electronic properties of ion-coordinated TCNE in solution. researchgate.net

Ab Initio Calculations (MP2, CCSD(T)) for Energetic and Geometric Parameters

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), are utilized to obtain accurate energetic and geometric parameters for TCNE and its complexes. MP2 calculations are frequently used to determine optimized ground state geometries and enthalpies of formation for TCNE complexes with various donors. researchgate.netnih.govrsc.orgresearchgate.net The scaled opposite-spin (SOS) variant of MP2 (SOS-MP2) is also employed for ground state properties and interaction energies. aip.org

High-level coupled-cluster methods, including those with explicit correlation (F12) and CCSD(T), serve as benchmarks for evaluating the accuracy of lower-level methods like MP2 for ground state properties. researchgate.netnih.govrsc.orgresearchgate.netaip.orgarxiv.orgucsb.eduolemiss.edunih.gov CCSD(T) is known for providing very accurate energies and geometries, making it suitable for estimating heats of formation, although its computational cost limits its application to smaller systems. ucsb.edunih.gov Studies indicate that MP2 geometries obtained with a triple zeta basis set can be nearly as reliable as CCSD(T) geometries for enthalpy calculations. nih.gov However, deviations between MP2 and CCSD(T) relative energies can be notable, with the magnitude of deviation depending on the size of the system being studied. olemiss.edu

Computational Modeling of Intermolecular Interactions and Charge Transfer

Computational modeling plays a crucial role in understanding the non-covalent interactions and charge transfer processes that are central to the chemistry of TCNE, particularly in the formation of charge transfer complexes.

Theoretical Analysis of Donor-Acceptor Complex Formation and Charge Distribution

Tetracyanoethylene is a well-known strong electron acceptor that readily forms intermolecular charge-transfer (CT) complexes with a variety of electron-donating molecules, including aromatic hydrocarbons and amines. worldscientific.commdpi.comresearchgate.netnih.govrsc.orgresearchgate.netumb.skaip.orgresearchgate.netacs.org These complexes are characterized by an electronic transition in which there is a partial transfer of electron density from the donor to the acceptor moiety. researchgate.netnih.govrsc.orgumb.skaip.org Computational methods, including DFT, MP2, ADC(2), and CC2, are extensively used to study the formation, properties, and excited states of these CT complexes. worldscientific.comresearchgate.netnih.govrsc.orgresearchgate.netumb.skresearchgate.net

Theoretical analyses show that while the charge transfer in the ground state of complexes like benzene-TCNE can be relatively small (around 0.2 e), significant charge transfer bands are observed upon electronic excitation. researchgate.netnih.gov Methods like constrained density functional theory (CDFT) and constrained charge equilibration (CQEq) are employed to analyze charge transfer and diabatic states in donor-acceptor complexes such as anthracene-TCNE. arxiv.org Computational techniques like natural population analysis (NPA) and natural bonding orbitals (NBO) calculations are used to gain detailed insights into the nature of intermolecular interactions and the resulting charge distribution within TCNE complexes. worldscientific.com Furthermore, computational modeling has been used to study the interaction of TCNE with monovalent ions like Na⁺ and K⁺ in solution, revealing different possible coordination sites and the formation of contact ion pairs. nih.govresearchgate.netacs.orgnih.govresearchgate.net

Simulation of Solvent Effects on Electronic Transitions using Continuum and Reaction Field Models

The influence of the surrounding solvent environment on the electronic transitions of TCNE and its complexes is significant and is often investigated using computational models. Continuum models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are widely applied to simulate solvent effects. nih.govacs.orgresearchgate.netnih.govrsc.orgresearchgate.netresearchgate.netmdpi.comrsc.orgresearchgate.net The conductor-like version of PCM (C-PCM) is commonly used to model the solvent environment, such as dichloromethane (B109758) or acetonitrile (B52724), around TCNE complexes. nih.govmdpi.com

These implicit solvent models consistently predict a red shift in the vertical excitation energies of TCNE complexes compared to gas phase calculations. nih.govacs.org Solvent effects are known to strongly stabilize charge transfer states. researchgate.netnih.govrsc.org Continuum models are coupled with TD-DFT, using either linear-response (LR-PCM) or state-specific (SS-PCM) formalisms, to account for the impact of the solvent on electronic transitions. researchgate.netrsc.org The reaction field generated by the solvent's response to the optical excitation contributes to shifts in the transition energies. rsc.org Additionally, ab initio molecular dynamics (AIMD) simulations combined with continuum solvent models like C-PCM are used to sample molecular configurations in solution and simulate absorption spectra, providing a more dynamic picture of solvent effects. nih.govmdpi.com Theoretical studies have also indicated that weak hydrogen bonding interactions between solvent molecules and the cyano groups of TCNE can induce blue shifts in charge transfer absorption bands. researchgate.net

Computational Prediction of Electronic and Magnetic Properties

Computational methods are valuable for predicting and understanding the electronic and magnetic properties of TCNE-containing materials, which are relevant for various technological applications.

Computational studies have characterized the electronic and vibrational properties of ion-coordinated TCNE in solution, highlighting how coordination with cations can alter geometry and modulate these properties. researchgate.net Tetracyanoethylene's strong electron-accepting nature makes it a key component in the preparation of charge-transfer salts and molecular magnetic materials. wikipedia.org

Theoretical investigations delve into the electronic and magnetic properties of materials incorporating TCNE, such as the molecule-based ferrimagnetic semiconductor vanadium tetracyanoethylene (V[TCNE]x). researchgate.netaip.orgcapes.gov.br DFT calculations provide critical insights into the electronic, magnetic, and spintronic characteristics of these materials. aip.org Computational approaches are also used to predict the electronic ground state and magnetic coupling in metal-free magnetic systems, although accurately describing systems with significant multireference character can be computationally challenging. acs.org Furthermore, computational studies have examined the transfer of electron density and the spectroscopic signatures associated with different forms of TCNE, including its anion and dianion, as observed through absorption bands in vibrational spectra. researchgate.net

Electronic Structure and Long-Range Magnetic Ordering in Molecule-Based Magnets (e.g., V[TCNE]x)

Tetracyanoethylene is a crucial ligand in the development of molecule-based magnets, particularly those involving transition metals like vanadium, such as V[TCNE]x (where x is approximately 2). aip.orgnsf.govresearchgate.netdiva-portal.org These materials are of interest due to their potential applications in spintronics and quantum information science, exhibiting properties like ferrimagnetic ordering, sometimes above room temperature. aip.orgnsf.govresearchgate.netdiva-portal.orgrsc.org

Computational studies, often employing Density Functional Theory (DFT), are essential for understanding the electronic structure and the mechanism behind the long-range magnetic ordering in these compounds. aip.orgnsf.govresearchgate.netnih.gov DFT calculations have been correlated with experimental techniques like electron energy-loss spectroscopy (EELS) to elucidate the electronic structure and structural ordering in V[TCNE]x films. aip.orgnsf.gov These studies can reveal details such as the band gap and excited state structure, including energy splitting between different TCNE ligands within the material. aip.orgnsf.gov

Theoretical investigations aim to describe the orbital interactions that are crucial for understanding the magnetic behavior, including magnetic coupling, spin-orbital hybridization, and the formation of exchange and superexchange pathways. researchgate.net For V[TCNE]x, computational studies have explored its electronic structure and magnetic properties, with results from numerical studies at the DFT level of theory supporting proposed structural models that are compatible with experimental magnetic measurements. nih.gov The significantly weaker metal-TCNE ligand interaction in other related magnets, like Fe(TCNE)x, compared to V[TCNE]x, is proposed as a major factor contributing to their substantially lower magnetic ordering temperatures. researchgate.net

Theoretical Investigations of Band Gap Modulation in 2D Materials by Tetracyanoethylene Adsorption

The adsorption of tetracyanoethylene on two-dimensional (2D) materials like graphene and graphyne has been theoretically investigated as a method to modulate their electronic properties, specifically focusing on band gap modulation. ubbcluj.rosru.ac.iracs.org DFT is a common computational method used to study these systems, calculating properties such as binding energy, adsorption distance, charge transfer, electronic band structure, and density of states. ubbcluj.ro

Studies have shown that TCNE typically physisorbs on graphene and graphyne surfaces, characterized by small adsorption energies and relatively large adsorption distances. ubbcluj.ro Due to its electron-accepting nature, TCNE molecules can induce charge transfer from the 2D material to the adsorbed molecule. ubbcluj.roacs.org This charge transfer can lead to significant changes in the electronic properties of the 2D material. ubbcluj.ro

For materials like graphene and alpha- and beta-graphyne, which are typically semimetallic with zero band gap, the adsorption of TCNE can induce semiconducting behavior by opening a band gap. ubbcluj.rosru.ac.ir The size of the induced band gap can be dependent on the concentration or coverage of the adsorbed TCNE molecules. sru.ac.iracs.org In the case of gamma-graphyne, which is already a semiconductor, TCNE adsorption may not have a considerable effect on its semiconducting property near the Fermi level. ubbcluj.ro Theoretical studies suggest that organic molecule adsorption, including TCNE, is a viable, non-destructive approach for controlling the carrier type and concentration in graphene and opening a band gap. ubbcluj.roacs.org

Molecular Dynamics Simulations for Understanding Structural Dynamics and Relaxation Processes

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior and structural dynamics of molecular systems. While the provided search results did not yield specific studies focused solely on the structural dynamics and relaxation processes of isolated tetracyanoethylene molecules using MD, MD simulations are broadly applied to understand the interplay between electronic and vibrational coordinates and ultrafast molecular relaxation in systems involving TCNE, such as charge transfer complexes in solution. acs.orgnih.gov

In the context of charge transfer complexes involving TCNE, ab initio molecular dynamics (AIMD) simulations have been utilized to sample potential energy surfaces and analyze time-resolved vibrational dynamics, providing insights into processes like charge recombination. acs.orgnih.gov These simulations can help describe drastic changes in electronic structure and ultrafast molecular dynamics. acs.orgnih.gov MD methods, including variants that involve systematically removing kinetic energy, are also applied in structural relaxation processes to find mechanically stable equilibrium configurations of atomistic systems. uni-bielefeld.dersc.org

Quantum Crystallography for Electron Density Analysis and Charge Distribution Refinements

Quantum crystallography is an approach that combines theoretical quantum chemistry calculations with experimental diffraction data (such as X-ray or neutron diffraction) to obtain a more accurate and detailed understanding of electron density distribution and charge distribution in crystals. nih.govresearchgate.netrsc.org

Advanced Applications of Tetracyanoethylene in Materials Science and Specialized Fields

Role in Organic Electronics and Optoelectronic Materials

TCNE's potent electron-withdrawing nature makes it an effective component in the design of organic electronic and optoelectronic materials. Its ability to readily accept electrons facilitates the formation of charge-transfer complexes and influences the electronic properties of various organic systems.

Development of High-Performance Organic Semiconductors and Photovoltaic Devices

Tetracyanoethylene (B109619) plays a crucial role in the development of high-performance organic semiconductors and photovoltaic devices, primarily by acting as a strong electron acceptor. In organic solar cells, the active layer typically consists of a blend of electron donor and acceptor materials. When light is absorbed, excitons (bound electron-hole pairs) are generated. Efficient operation of the device requires these excitons to diffuse to the interface between the donor and acceptor materials, where the electron is transferred to the acceptor and the hole remains on the donor, leading to charge separation. TCNE's high electron affinity makes it an effective electron acceptor, facilitating this critical charge separation process.

TCNE can form charge-transfer complexes with electron-donor molecules. libretexts.orgwikipedia.org These complexes are characterized by a partial transfer of electronic charge from the donor to the acceptor, which can significantly impact the electronic structure and properties of the resulting material. libretexts.orgumb.sk The formation of such complexes is often evidenced by the appearance of new absorption bands in the UV-Vis spectra that are not present in the individual donor or acceptor molecules. libretexts.orgumb.skaip.org The strength of the interaction in these complexes correlates with the ionization potential of the donor molecule. wikipedia.org

In organic photovoltaic devices, TCNE or related structures can be incorporated into the active layer to enhance charge separation and transport. The use of donor-acceptor heterojunctions, either in planar or bulk architectures, is fundamental to the operation of these devices. researchgate.netacs.org TCNE's strong electron-accepting capability helps to ensure efficient electron transfer from the donor material, contributing to improved charge generation and potentially higher power conversion efficiencies. Research has explored the use of TCNE-based units in chromophores for organic photovoltaic cells. researchgate.net

Integration into Conductive Polymers for Advanced Electronic Applications

The integration of tetracyanoethylene into conductive polymers can significantly enhance their electrical properties, leading to advanced electronic applications. Conductive polymers are a class of organic materials that exhibit electrical conductivity comparable to semiconductors or even metals when doped. acs.org Doping involves the addition or removal of electrons from the polymer backbone, creating charge carriers that can move along the polymer chains. acs.orgmdpi.com

TCNE, as a strong electron acceptor, can act as a p-type dopant for conductive polymers, meaning it accepts electrons from the polymer, creating positive charge carriers (holes) on the polymer backbone. mdpi.com This process increases the density of charge carriers, thereby enhancing the polymer's conductivity. acs.orgmdpi.com The doping process often leads to the formation of charge-transfer complexes between the polymer chains and the dopant molecules, which is indicated by changes in the optical transmission spectra. researchgate.net

Studies have shown that doping conductive polymers like poly(p-phenylene sulfide) (PPS) with TCNE can lead to a significant increase in conductivity, by as much as ten orders of magnitude compared to the undoped polymer. researchgate.net The effectiveness of TCNE as a dopant is related to its high electron affinity. researchgate.net The electronic conduction in these doped systems is influenced by the formation of charge-transfer complexes. researchgate.net The mechanical properties of conjugated polymers can also change upon doping due to alterations in backbone rigidity and the presence of counterions. rsc.org

Design of Efficient Donor-Acceptor Chromophores and Nonlinear Optical (NLO) Polymers

Tetracyanoethylene is a valuable building block in the design of efficient donor-acceptor (D-A) chromophores and nonlinear optical (NLO) polymers. NLO materials are crucial for applications in photonics, such as optical switching, data storage, and telecommunications. The NLO properties of organic molecules are often enhanced in push-pull systems, where an electron-donating group is connected to an electron-accepting group through a conjugated pi system. This molecular architecture facilitates intramolecular charge transfer (ICT) upon excitation, leading to a significant change in dipole moment and enhanced NLO response.

TCNE, with its four strongly electron-withdrawing cyano groups, is an excellent electron acceptor component in such D-A systems. aip.org Its incorporation into conjugated molecules creates a strong push-pull effect, leading to large charge transfer characteristics. researchgate.netresearchgate.net These chromophores exhibit strong charge-transfer absorption bands, often in the visible to near-infrared regions of the spectrum. researchgate.netresearchgate.net The position and intensity of these bands can be tuned by varying the donor group and the conjugation length. researchgate.netresearchgate.net

Research has demonstrated the synthesis of novel D-A chromophores utilizing the reaction between electron-rich alkynes and electron-poor olefins like TCNE through cycloaddition-retroelectrocyclization reactions. researchgate.netresearchgate.net This method allows for the creation of chromophores with strong charge-transfer absorptions and significant second-order NLO properties. researchgate.netresearchgate.net For instance, studies have reported TCNE-based chromophores with valuable NLO properties and large first hyperpolarizability (β) values. researchgate.netresearchgate.netscholarsportal.info The NLO properties are often correlated with the charge transfer bands and the HOMO-LUMO energy gaps of the molecules. researchgate.netresearchgate.net

The efficiency of these NLO chromophores is sensitive to the strength and position of the acceptor group within the molecular structure. scholarsportal.info The combination of good nonlinearity and high thermal stability makes TCNE-based push-pull compounds promising candidates for NLO applications. scholarsportal.info

Contributions to Coordination and Organometallic Chemistry

Tetracyanoethylene's strong electron-accepting nature and the presence of multiple nitrile groups make it a versatile ligand in coordination and organometallic chemistry. It can coordinate to metal centers through various modes, leading to the formation of diverse complexes and supramolecular assemblies with interesting structural, electronic, and magnetic properties.

Synthesis and Characterization of Metal-Tetracyanoethylene Complexes and Supramolecular Assemblies

Tetracyanoethylene participates in the synthesis and characterization of a wide range of metal complexes and supramolecular assemblies. TCNE can act as a ligand, coordinating to metal centers through its pi system (as a pi-acceptor ligand) or through the nitrogen atoms of its cyano groups (as a sigma-donor ligand). wikipedia.orgresearchgate.net The strong electron-withdrawing nature of TCNE makes it an effective pi-acid ligand, accepting electron density from filled metal d-orbitals through pi backbonding. wikipedia.org This interaction strengthens the metal-ligand bond and influences the electronic structure of the complex. wikipedia.org

TCNE's ability to bridge multiple metal centers through its cyano groups allows for the construction of polynuclear complexes and extended supramolecular structures, including coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.netacs.org These assemblies can exhibit interesting cooperative properties arising from the interaction between the metal centers and the TCNE ligands.

Research has explored the synthesis of metal complexes with TCNE, including mononuclear and dinuclear species. tandfonline.comdntb.gov.ua These studies often focus on the structural characterization of the complexes, determining the coordination mode of TCNE and the resulting geometry around the metal center. researchgate.net Techniques such as X-ray diffraction, IR spectroscopy, and electrochemistry are commonly used to characterize these compounds. researchgate.netresearchgate.net For instance, IR spectroscopy can provide insights into the bonding and charge distribution within TCNE-containing compounds by analyzing the C≡N stretching frequencies. researchgate.netresearchgate.net

Metal-TCNE complexes and assemblies have been investigated for their electronic and magnetic properties. rsc.orgresearchgate.nettandfonline.com The charge transfer interactions between the metal centers and the TCNE ligands can lead to interesting magnetic behaviors, including ferrimagnetism. rsc.orgnih.gov TCNE has also been used as a guest molecule within the pores of MOFs to enhance their electrical conductivity through charge transfer interactions with the framework. unipr.ittum.deacs.org This highlights the role of TCNE not only as a coordinating ligand but also as a functional component in host-guest systems for developing conductive MOFs. tum.deacs.org

The versatility of TCNE in coordination chemistry allows for the design of complex architectures with potential applications in areas such as molecular magnetism, catalysis, and conductive materials. rsc.orgtandfonline.comrsc.org

Fabrication of Molecule-Based Magnets and Their Magnetic Properties

Tetracyanoethylene plays a crucial role in the development of molecule-based magnets, a class of materials where magnetic properties arise from organic molecules or coordination complexes rather than traditional inorganic metals. TCNE's ability to act as an electron acceptor allows it to form charge-transfer complexes with various metal ions, leading to the formation of magnetic materials.